molecular formula C5H13NO9P2 B14590742 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid CAS No. 61095-10-1

3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid

Cat. No.: B14590742
CAS No.: 61095-10-1
M. Wt: 293.11 g/mol
InChI Key: KVJDUHBKLZHVFC-UHFFFAOYSA-N
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Description

3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid is a compound that belongs to the class of amino acids It contains a diphosphonoethyl group attached to the amino group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a carboxylic acid is converted to an amino acid via a series of reactions. This method typically involves the use of alkyl halides and reductive amination of α-keto acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of organic synthesis, utilizing efficient catalysts and reaction conditions to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies related to amino acid metabolism and protein synthesis.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and their derivatives, such as:

    Alanine: A simple amino acid with a methyl group as its side chain.

    Glutamine: An amino acid with an amide group in its side chain.

    Cysteine: An amino acid containing a thiol group.

Uniqueness

What sets 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid apart is its unique diphosphonoethyl group, which imparts distinct chemical properties and potential applications. This structural feature makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

61095-10-1

Molecular Formula

C5H13NO9P2

Molecular Weight

293.11 g/mol

IUPAC Name

3-(1,1-diphosphonoethylamino)-2-hydroxypropanoic acid

InChI

InChI=1S/C5H13NO9P2/c1-5(16(10,11)12,17(13,14)15)6-2-3(7)4(8)9/h3,6-7H,2H2,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

KVJDUHBKLZHVFC-UHFFFAOYSA-N

Canonical SMILES

CC(NCC(C(=O)O)O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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